molecular formula C22H38ClN3O2Si B1521747 N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide CAS No. 1203499-53-9

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

Cat. No. B1521747
CAS RN: 1203499-53-9
M. Wt: 440.1 g/mol
InChI Key: WJGLSNQVINZTRA-UHFFFAOYSA-N
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Description

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide is a useful research compound. Its molecular formula is C22H38ClN3O2Si and its molecular weight is 440.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Control of Site of Lithiation

Research by Smith et al. (2013) on the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives reveals how lithiation can be directed to specific sites on nitrogen-containing heterocycles, which is crucial for synthesizing various substituted derivatives in high yields. This process is important for creating complex molecules with potential applications in drug synthesis and material science Smith, El‐Hiti, Alshammari, & Fekri, 2013.

Molecular Structure Studies

Atalay et al. (2016) studied the molecular structure of a compound containing pivalamide, pyridin, and hydroxy-methylphenyl moieties. Their work highlights the non-planarity of complex molecules and the stabilization of molecular conformation through intramolecular hydrogen bonding, which could be relevant for understanding the structural characteristics of similar compounds Atalay, Gerçeker, Esercİ, & Ağar, 2016.

Polymer Science

Chern and Tsai (2008) described the synthesis of novel polyimides containing tert-butyl side groups, which exhibit low dielectric constants, excellent solubility, and high glass transition temperatures. This research is significant for developing materials with specific electrical and physical properties for use in electronics and coatings Chern & Tsai, 2008.

Catalytic Properties

Sotnik et al. (2015) explored the catalytic properties of heterometallic coordination polymers, demonstrating how the structural design of polymers can influence their topological diversity, sorption, and catalytic activities. This work is relevant to the development of new materials for catalysis and separation processes Sotnik et al., 2015.

Enantioselective Synthesis

Calvez, Chiaroni, and Langlois (1998) focused on the enantioselective synthesis of 2,3-disubstituted piperidines, demonstrating methods for achieving high stereocontrol in the synthesis of chiral molecules. This research is crucial for the pharmaceutical industry, where the stereochemistry of drug molecules can significantly impact their efficacy Calvez, Chiaroni, & Langlois, 1998.

properties

IUPAC Name

N-[6-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]methyl]-2-chloropyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38ClN3O2Si/c1-21(2,3)20(27)25-18-10-9-17(24-19(18)23)14-26-12-11-16(13-26)15-28-29(7,8)22(4,5)6/h9-10,16H,11-15H2,1-8H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGLSNQVINZTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CN2CCC(C2)CO[Si](C)(C)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClN3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
Reactant of Route 2
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N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
Reactant of Route 3
Reactant of Route 3
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
Reactant of Route 4
Reactant of Route 4
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
Reactant of Route 5
Reactant of Route 5
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
Reactant of Route 6
Reactant of Route 6
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

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